5-(Isopropoxymethyl)furan-2-carbaldehyde
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Overview
Description
5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a propan-2-yloxy methyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of 5-hydroxymethylfurfural with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-[(propan-2-yloxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(propan-2-yloxy)methyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
5-hydroxymethylfurfural: A precursor in the synthesis of 5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde.
Furfural: Another furan derivative with an aldehyde group, but without the propan-2-yloxy methyl substitution.
2-furoic acid: A furan derivative with a carboxylic acid group instead of an aldehyde.
Uniqueness
5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy methyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-(propan-2-yloxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c1-7(2)11-6-9-4-3-8(5-10)12-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
NTPOCVMAMVGUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC=C(O1)C=O |
Origin of Product |
United States |
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